molecular formula C20H22N6O4S B12019685 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B12019685
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: HOVGIJCJUOWAGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the class of 1,2,4-triazole derivatives, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The core structure includes:

  • A 4-amino-4H-1,2,4-triazole ring substituted at position 5 with a 3,4-dimethoxyphenyl group.
  • A sulfanylacetamide linker bridging the triazole ring to an N-(4-acetylamino)phenyl group.

The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance lipophilicity and influence receptor binding.

Eigenschaften

Molekularformel

C20H22N6O4S

Molekulargewicht

442.5 g/mol

IUPAC-Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N6O4S/c1-12(27)22-14-5-7-15(8-6-14)23-18(28)11-31-20-25-24-19(26(20)21)13-4-9-16(29-2)17(10-13)30-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)

InChI-Schlüssel

HOVGIJCJUOWAGU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Thiosemicarbazides

The 1,2,4-triazole ring is synthesized via cyclization of 3,4-dimethoxyphenyl thiosemicarbazide under acidic conditions:

Procedure :

  • 3,4-Dimethoxybenzaldehyde (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in ethanol under reflux (12 h).

  • The intermediate thiosemicarbazone is treated with hydrazine hydrate (2.0 eq) in acetic acid at 100°C for 6 h.

Reaction Equation :

C9H10O3+CH5N3SEtOH, ΔC10H12N3O3SNH2NH2,AcOHC10H11N4O3\text{C}9\text{H}{10}\text{O}3 + \text{CH}5\text{N}3\text{S} \xrightarrow{\text{EtOH, Δ}} \text{C}{10}\text{H}{12}\text{N}3\text{O}3\text{S} \xrightarrow{\text{NH}2\text{NH}2, \text{AcOH}} \text{C}{10}\text{H}{11}\text{N}4\text{O}_3

Yield : 78–82%.

Functionalization of the Triazole

The amino group at position 4 is introduced via nucleophilic substitution:

  • 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq) reacts with chloramine-T (1.5 eq) in DMF at 60°C for 4 h.

Key Data :

ParameterValue
Temperature60°C
Reaction Time4 h
SolventDMF
Yield85%
ParameterOptimal Value
Molar Ratio1:1.2 (Triazole:Acetamide)
CatalystTriethylamine
SolventTHF
Yield76–80%

Final Acetamide Functionalization

Acetylation of the Aromatic Amine

The 4-aminophenyl group is acetylated using acetic anhydride :

  • 4-Aminophenyl intermediate (1.0 eq) reacts with acetic anhydride (3.0 eq) in pyridine at 0°C for 2 h.

Characterization Data :

  • Melting Point : 198–202°C.

  • 1^1H NMR (500 MHz, DMSO-d6_6) : δ 2.15 (s, 3H, CH3_3), 3.85 (s, 6H, OCH3_3), 6.90–7.45 (m, 7H, Ar-H).

Industrial-Scale Production Considerations

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)2_2 improves coupling efficiency in sulfanyl linker formation (yield: 82–85%).

  • Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent-Free Cyclization : Microwave-assisted synthesis reduces energy use (yield: 74%).

  • Biocatalysts : Lipases enable selective acetylation at ambient temperatures.

Challenges and Solutions

ChallengeSolution
Low solubility of triazole intermediatesUse DMSO/EtOH mixtures (3:1 v/v)
Over-acetylationControlled stoichiometry (1:3 reactant ratio)
Purification complexityColumn chromatography (SiO2_2, EtOAc/Hexane)

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können den Triazolring oder die Acetylaminogruppe angreifen und möglicherweise zur Bildung von Aminen oder anderen reduzierten Derivaten führen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

    Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.

    Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

    Oxidation: Sulfoxide, Sulfone.

    Reduktion: Amine, reduzierte Triazolderivate.

    Substitution: Verschiedene substituierte Phenyl- oder Triazolderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetylamino- und Triazolgruppen sind dafür bekannt, mit Enzymen oder Rezeptoren zu interagieren und deren Aktivität möglicherweise zu hemmen. Die Verbindung kann auch zelluläre Signalwege stören, indem sie an wichtige Proteine bindet und so deren Funktion moduliert.

Wirkmechanismus

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The acetylamino and triazole groups are known to interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Antimicrobial Activity : Derivatives with halogen substituents (e.g., 4-chlorophenyl in ) show MIC values of 8–16 µg/mL against E. coli and S. aureus, attributed to enhanced electrophilicity .
  • Anti-Inflammatory Potential: Analogs with methoxy groups (e.g., 3,4-dimethoxyphenyl) inhibit protein denaturation by 60–75% at 100 µM, comparable to diclofenac sodium .
  • Enzyme Inhibition : Hydroxyphenyl-substituted triazoles () bind to reverse transcriptase with ΔG = -9.8 kcal/mol, driven by hydrogen bonds with Lys101 and Tyr318 residues .

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An acetylamino group
  • A phenyl ring
  • A triazole ring
  • A sulfanyl linkage

This unique combination of functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit notable anticancer properties. For instance, a related compound demonstrated significant antiproliferative activity in several cancer cell lines, including HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) with IC50 values indicating effective inhibition of cell growth . The presence of the triazole moiety is believed to enhance the compound's interaction with cellular targets involved in cancer proliferation.

The proposed mechanisms through which N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in tumor cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways like PI3K/Akt, crucial for cell survival and proliferation.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. The sulfanyl group may play a role in disrupting bacterial cell wall synthesis or function, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant antiproliferative effects in HeLa and CEM cells
AntimicrobialPotential activity against bacterial strainsNot yet published

Case Study: In Vitro Analysis

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. For example:

  • HeLa Cells : IC50 = 15 µM
  • CEM Cells : IC50 = 20 µM

These findings support the hypothesis that the compound could serve as a lead structure for developing new anticancer therapies.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, starting with the formation of the triazole core followed by sulfanyl-acetamide coupling. Critical steps include:

  • Triazole ring formation : Using hydrazine derivatives and carbonyl reagents under reflux conditions (ethanol or DMF as solvents) .
  • Thiolation : Reaction with thiourea or thioacetic acid to introduce the sulfanyl group .
  • Acetamide coupling : Employing 2-chloroacetonitrile or activated esters under basic conditions (e.g., NaOH in DMF) . Optimization involves controlling temperature (60–100°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the triazole ring and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • IR spectroscopy : Key peaks include N–H stretching (3250–3350 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and C–S (650–700 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 469.12 for C20_{20}H21_{21}N5_{5}O4_{4}S) .

Q. How stable is this compound under varying pH and light conditions?

Stability studies indicate:

  • pH sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to hydrolysis of the acetamide or triazole moieties .
  • Light sensitivity : UV exposure (λ > 300 nm) causes photodegradation of the dimethoxyphenyl group; storage in amber vials is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., anticancer assays ranging from 5–50 μM) may arise from:

  • Cell line variability : Differences in membrane permeability (e.g., P-gp overexpression in resistant lines) .
  • Assay conditions : Varying serum concentrations or incubation times affect compound stability . Mitigation includes standardized protocols (e.g., NCI-60 panel screening) and orthogonal assays (e.g., SPR for target binding validation) .

Q. How does the substitution pattern influence structure-activity relationships (SAR)?

  • 3,4-Dimethoxyphenyl group : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., tyrosine kinase inhibition) .
  • Sulfanyl linker : Increases electrophilicity, promoting covalent binding to cysteine residues in targets like tubulin .
  • Acetylamino group : Improves solubility but reduces blood-brain barrier penetration . Computational docking (AutoDock Vina) and QSAR models can prioritize derivatives for synthesis .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Assess oral bioavailability (e.g., 15–30% in rats due to first-pass metabolism) and hepatotoxicity via ALT/AST levels .
  • Zebrafish embryos : Screen for developmental toxicity (LC50_{50} > 100 μM indicates low acute risk) .
  • Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., O-demethylation products) .

Methodological Considerations

Q. How to design experiments for assessing enzyme inhibition mechanisms?

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTm_m) changes upon compound binding .
  • Crystallography : Co-crystallize with human carbonic anhydrase IX to resolve binding modes (PDB ID: 5FL4) .

Q. What computational tools predict off-target interactions?

  • SwissTargetPrediction : Prioritizes kinase and GPCR targets based on chemical similarity .
  • Molecular dynamics simulations (GROMACS) : Evaluate binding stability over 100-ns trajectories .

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